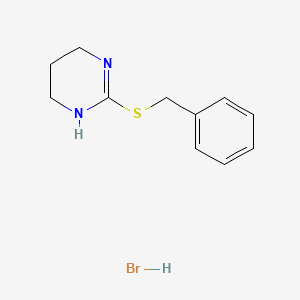

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide

CAS No.: 135276-86-7

Cat. No.: VC4631085

Molecular Formula: C11H15BrN2S

Molecular Weight: 287.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135276-86-7 |

|---|---|

| Molecular Formula | C11H15BrN2S |

| Molecular Weight | 287.22 |

| IUPAC Name | 2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide |

| Standard InChI | InChI=1S/C11H14N2S.BrH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H |

| Standard InChI Key | IEBDLQOJPGGDBZ-UHFFFAOYSA-N |

| SMILES | C1CNC(=NC1)SCC2=CC=CC=C2.Br |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine hydrobromide, with the molecular formula C₁₁H₁₅BrN₂S and a molecular weight of 287.22 g/mol. Its structure consists of a tetrahydropyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a benzylsulfanyl group (-S-CH₂-C₆H₅) and stabilized by hydrobromic acid (HBr).

Structural Features

-

Tetrahydropyrimidine Core: Partially saturated pyrimidine ring with four hydrogenated carbons, reducing aromaticity compared to pyrimidine.

-

Benzylsulfanyl Substituent: A sulfur-containing benzyl group that enhances lipophilicity and potential for π-π interactions.

-

Hydrobromide Salt: Ionic pairing improves solubility in polar solvents compared to the free base.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 135276-86-7 | |

| Molecular Formula | C₁₁H₁₅BrN₂S | |

| Molecular Weight | 287.22 g/mol | |

| SMILES Notation | C1CNC(=NC1)SCC2=CC=CC=C2.Br | |

| InChI Key | IEBDLQOJPGGDBZ-UHFFFAOYSA-N |

Synthesis and Preparation

The synthesis of 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide involves multi-step organic reactions, typically including condensation and nucleophilic substitution steps.

Step 1: Formation of Tetrahydropyrimidine Core

The core is synthesized via cyclization of a 1,3-diamine (e.g., 1,3-propanediamine) with a carbonyl source (e.g., urea or thiourea). For example:

$$ \text{H}_2\text{N-(CH}_2\text{)}_3-\text{NH}_2 + \text{CS(NH}_2\text{)}_2 \rightarrow \text{Tetrahydropyrimidine-2-thione} $$

Step 3: Salt Formation

The free base is treated with hydrobromic acid to form the hydrobromide salt, enhancing crystallinity and stability:

$$ \text{Free Base} + \text{HBr} \rightarrow \text{Hydrobromide Salt} $$

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited data exist, but hydrobromide salts generally exhibit higher aqueous solubility than free bases.

-

Stability: Expected to degrade under strong acidic/basic conditions due to hydrolysis of the sulfanyl group.

Spectroscopic Data

While experimental spectra are unavailable, predicted characteristics include:

-

IR: S-H stretch (~2550 cm⁻¹), C-S stretch (~700 cm⁻¹), and N-H bends (~1600 cm⁻¹).

-

NMR:

-

¹H NMR: δ 1.8–2.2 ppm (m, 4H, CH₂ of tetrahydropyrimidine), δ 3.4–3.7 ppm (m, 2H, N-CH₂-N), δ 4.2 ppm (s, 2H, S-CH₂-C₆H₅), δ 7.3–7.5 ppm (m, 5H, aromatic protons).

-

Research Gaps and Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

-

Biological Screening: Evaluate in vitro cytotoxicity, antimicrobial activity, and CNS penetration.

-

Structural Modifications: Explore substituents (e.g., halogens, nitro groups) to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume